2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide is an organic compound that features a unique combination of functional groups, including an aminomethyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide typically involves multi-step organic reactionsThe cyclopropoxy group can be introduced via cyclopropanation reactions, and the sulfonamide group is typically added through sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The choice of solvents and purification methods such as recrystallization or chromatography also plays a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the sulfonamide group can produce primary amines .
Scientific Research Applications
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the cyclopropoxy and sulfonamide groups, making it less versatile in certain applications.
Aminomethyl propanol: Contains an aminomethyl group but lacks the pyridine ring and sulfonamide group, limiting its use in medicinal chemistry
Uniqueness
The presence of the cyclopropoxy group adds steric hindrance, which can influence the compound’s interactions with biological targets, while the sulfonamide group provides additional sites for hydrogen bonding and electrostatic interactions .
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-(aminomethyl)-4-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-5-7-9(16(11,13)14)8(3-4-12-7)15-6-1-2-6/h3-4,6H,1-2,5,10H2,(H2,11,13,14) |
InChI Key |
DWGKLHLFZJIFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)CN)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.